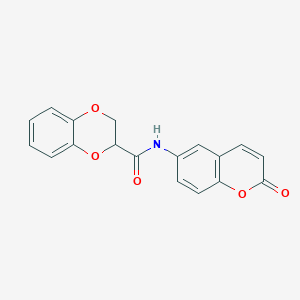

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO5/c20-17-8-5-11-9-12(6-7-13(11)24-17)19-18(21)16-10-22-14-3-1-2-4-15(14)23-16/h1-9,16H,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPXCHFSXIVYRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-oxo-2H-chromen-6-ylamine with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid chloride under specific conditions. The reaction is usually carried out in a solvent such as dichloromethane or dimethylformamide at a temperature range of 0°C to 25°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: Substitution reactions can introduce different substituents at various positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents, such as thionyl chloride or phosphorus tribromide, can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is studied for its potential antimicrobial and antioxidant properties. It has shown promising results in inhibiting the growth of various microorganisms and protecting cells from oxidative stress.

Medicine: The compound has been investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent and its role in cancer treatment. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with key analogs:

Table 1: Comparison of Structural and Functional Features

*Inferred from IUPAC name; †Calculated based on formula; ‡Hypothesized due to coumarin’s known enzyme-binding properties.

Key Observations:

Scaffold Diversity :

- The target compound integrates coumarin with benzodioxine, distinguishing it from analogs like benzothiophene-based antiparasitics or pyrrolidine-containing enzyme inhibitors .

- Coumarin vs. Indole/Benzothiophene : Coumarin’s planar structure may enhance DNA/protein binding compared to indole’s π-stacking or benzothiophene’s sulfur-mediated interactions .

Pharmacological Targets :

- The benzodioxine-carboxamide motif is versatile: highlights antiparasitic activity, while emphasizes enzyme inhibition. The target’s coumarin moiety could shift its activity toward anticoagulant or anti-inflammatory pathways .

Physicochemical Properties: Solubility: Benzodioxine’s oxygen atoms may improve aqueous solubility over purely aromatic systems (e.g., benzothiophene in ).

Structural Data :

- Crystallographic studies of sulfonamide analogs (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide) reveal hydrogen-bonding networks critical for molecular recognition, suggesting the carboxamide in the target compound may similarly stabilize protein interactions .

Biological Activity

N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including antitumor, antioxidant, and other pharmacological effects based on recent studies and findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

- A coumarin moiety (2-oxo-2H-chromen-6-yl)

- A benzodioxine ring

- A carboxamide functional group

Molecular Formula

The molecular formula for N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is .

Antitumor Activity

Recent studies have indicated that derivatives of coumarin compounds exhibit significant antitumor properties. The synthesis of various coumarin derivatives, including N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, has shown promising results against different cancer cell lines.

Case Study:

A study published in 2016 demonstrated that synthesized coumarin derivatives exhibited cytotoxic effects on human breast cancer cells (MCF-7) and human liver cancer cells (HepG2). The results indicated that these compounds could induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Coumarin derivatives are known for their ability to scavenge free radicals and reduce oxidative stress.

Research Findings:

In vitro assays revealed that N-(2-oxo-2H-chromen-6-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide displayed significant radical scavenging activity. The DPPH assay indicated that this compound effectively reduced DPPH radicals, suggesting its potential as an antioxidant agent .

Other Pharmacological Effects

Beyond antitumor and antioxidant activities, the compound has been investigated for other biological effects:

- Anti-inflammatory Activity: Studies suggest that coumarin derivatives can inhibit pro-inflammatory cytokines.

- Antimicrobial Activity: Some derivatives have shown activity against various bacterial strains, indicating potential use in treating infections.

- Neuroprotective Effects: Research indicates that certain coumarins may protect neuronal cells from oxidative damage.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.